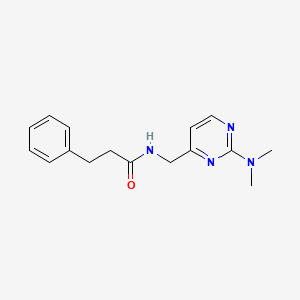

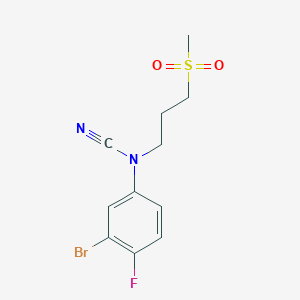

![molecular formula C17H17N3OS B2637563 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 893967-37-8](/img/structure/B2637563.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . One of the most extensively studied imidazothiazole derivatives in the medicinal chemistry field is Levamisole .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H NMR and 13C NMR .

Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b]thiazole derivatives depend on the substituents present on the imidazole and thiazole rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using techniques such as melting point determination and NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been investigated for their cytotoxic effects against human cancer cell lines. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) demonstrated promising inhibition against the breast cancer cell line MDA-MB-231 (IC50 = 1.4 μM). It also exhibited selectivity against MDA-MB-231 compared to HepG2 cell line .

Anti-Inflammatory Properties

Imidazo[2,1-b]thiazoles have been explored as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .

Antibacterial and Antifungal Activity

Compounds containing imidazo[2,1-b]thiazole scaffolds have shown antibacterial and antifungal properties. Researchers have investigated their efficacy against various pathogens .

Antihypertensive Effects

Some imidazo[2,1-b]thiazole derivatives exhibit antihypertensive properties. These compounds may act through different mechanisms, making them relevant for cardiovascular research .

DNA-Binding Applications

Bis-heterocycles, including imidazo[2,1-b]thiazoles, have been studied for their DNA-binding abilities. Understanding their interactions with DNA can inform drug design and therapeutic strategies .

Tuberculostatic Potential

Although not explicitly mentioned for this specific compound, imidazo[2,1-b]thiazoles have been investigated for their tuberculostatic activity. Their potential in combating tuberculosis warrants further exploration .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that has been studied for its potential biological activities Similar compounds have been found to have antitumor and antimycobacterial activities .

Mode of Action

It’s known that similar compounds can bind to their targets and induce changes that lead to their biological effects .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to their observed biological effects .

Pharmacokinetics

The compound was designed and predicted in silico for its admet properties .

Result of Action

Similar compounds have been found to have antitumor and antimycobacterial activities, suggesting that they may have effects at the molecular and cellular levels .

Action Environment

Similar compounds have been studied under various conditions, suggesting that environmental factors could potentially influence their action .

Eigenschaften

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-16(12-4-1-2-5-12)18-14-7-3-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h3,6-12H,1-2,4-5H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEHZBCRLAADTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

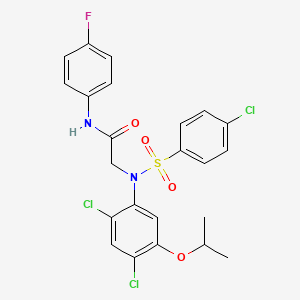

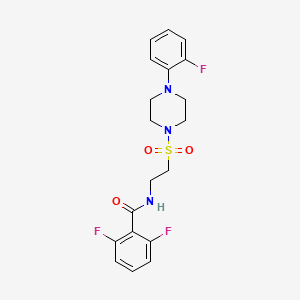

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)

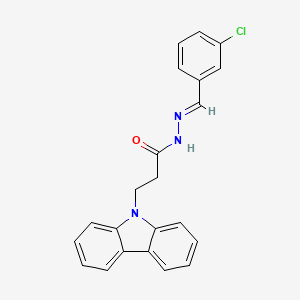

![N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/no-structure.png)

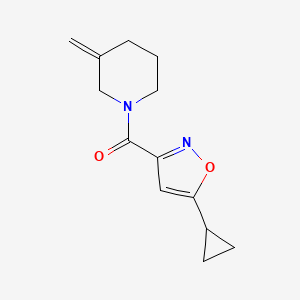

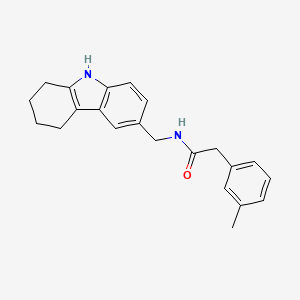

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)

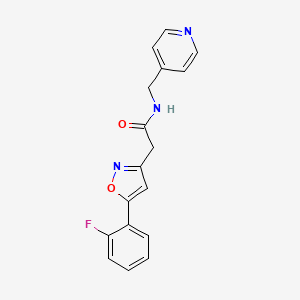

![1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2637491.png)

![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2637499.png)